
2-Benzyl-4-cyclohexyl-3-oxobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-4-cyclohexyl-3-oxobutanenitrile is an organic compound with the molecular formula C17H21NO It is a member of the aryl ketone family and is characterized by the presence of a benzyl group, a cyclohexyl group, and a nitrile group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-cyclohexyl-3-oxobutanenitrile typically involves the following steps:
Starting Materials: Benzyl bromide, cyclohexanone, and malononitrile.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-cyclohexyl-3-oxobutanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Benzyl-4-cyclohexyl-3-oxobutanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-cyclohexyl-3-oxobutanenitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence biochemical pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-4-cyclohexyl-3-oxobutanal: Similar structure but with an aldehyde group instead of a nitrile group.
2-Benzyl-4-cyclohexyl-3-oxobutanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-Benzyl-4-cyclohexyl-3-oxobutylamine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness
2-Benzyl-4-cyclohexyl-3-oxobutanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C17H21NO |
|---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
2-benzyl-4-cyclohexyl-3-oxobutanenitrile |
InChI |
InChI=1S/C17H21NO/c18-13-16(11-14-7-3-1-4-8-14)17(19)12-15-9-5-2-6-10-15/h1,3-4,7-8,15-16H,2,5-6,9-12H2 |
InChI Key |
WVPNNXRHPSMBNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(=O)C(CC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


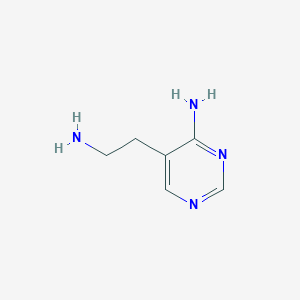
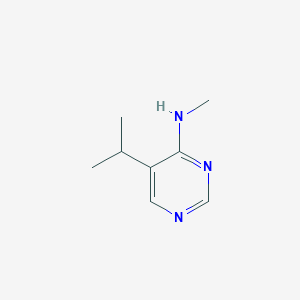
![5,6-Dihydrobenzo[d][1,2,3]thiadiazol-7(4H)-one](/img/structure/B15244868.png)
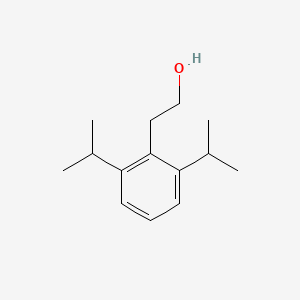
![Pyrimido[5,4-c]pyridazine](/img/structure/B15244889.png)

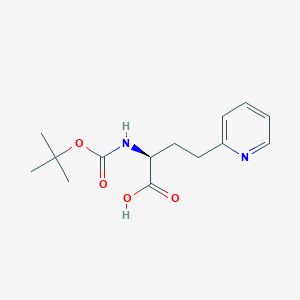
![Acetamide, N-[1-(4-methylphenyl)ethenyl]-](/img/structure/B15244920.png)
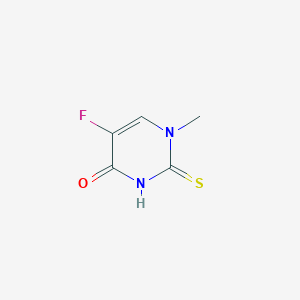

![3-(Methyl(6-(2-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate](/img/structure/B15244930.png)
![5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B15244936.png)
![4-Amino-6-(1-(2-hydroxy-2-methylpropyl)-1H-indol-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B15244937.png)

